molecular formula C12H20Cl2N2 B2929566 N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride CAS No. 1909316-01-3

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride

Cat. No.: B2929566
CAS No.: 1909316-01-3
M. Wt: 263.21
InChI Key: ZGLICBYMOUGDKW-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride typically involves multiple steps. One common method starts with the reaction of benzylamine with ethylene oxide to form N-(2-hydroxyethyl)benzylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield N-[2-(benzylamino)ethyl]cyclopropanamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds with unique biological activities .

Properties

IUPAC Name

N-benzyl-N'-cyclopropylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLICBYMOUGDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCNCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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